1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-6-7-15(9-13(12)2)22-11-16(20-21-22)17(23)19-10-14-5-3-4-8-18-14/h3-9,11H,10H2,1-2H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJDNNLKXBSVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a variant of the classic Huisgen 1,3-dipolar cycloaddition, represents the most widely employed method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This approach typically involves the reaction of organic azides with terminal alkynes in the presence of copper catalysts. In the context of 1,2,3-triazole-4-carboxamides, appropriate functionalized alkynes bearing carboxylate or nitrile groups serve as key precursors.
One-Pot Azide Formation and Cycloaddition
An efficient approach for synthesizing 1,2,3-triazole derivatives involves the in situ generation of azides followed by cycloaddition reactions. This strategy eliminates the need to isolate potentially hazardous azide intermediates, thus enhancing both safety and efficiency. The prototypical procedure involves:
- Formation of the aryl azide from the corresponding amine or diazonium salt
- Subsequent cycloaddition with appropriately functionalized alkynes
- Post-cycloaddition transformations to introduce the desired amide functionality
Direct Synthesis from β-Ketoesters and Azides
A one-step process for preparing 1,2,3-triazole carboxylic acids involves the treatment of azides with β-ketoesters in the presence of a base. This reaction proceeds via a mechanism where the β-ketoester undergoes attack by the azide, followed by cyclization to form the triazole ring. The resulting triazole carboxylic acids then serve as precursors for the corresponding carboxamides through amidation reactions.
Specific Synthetic Routes for 1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Route A: Azide-Alkyne Cycloaddition Followed by Amidation
This approach involves a two-step strategy (Figure 1):
- Triazole Core Formation : Copper-catalyzed cycloaddition between 3,4-dimethylphenyl azide and ethyl propiolate
- Amidation Reaction : Coupling of the resulting triazole-4-carboxylate with 2-(aminomethyl)pyridine
Step 1: Synthesis of Ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate
A mixture of 3,4-dimethylphenyl azide (1.0 equiv), ethyl propiolate (1.2 equiv), copper(II) sulfate pentahydrate (0.05 equiv), and sodium ascorbate (0.1 equiv) in a solvent system of tert-butanol:water (1:1) is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC until complete consumption of the starting azide. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate.
Step 2: Amidation with 2-(Aminomethyl)pyridine
The ethyl ester from Step 1 (1.0 equiv) and 2-(aminomethyl)pyridine (1.2 equiv) are combined in a suitable solvent (ethanol or toluene), and the mixture is heated at 80-100°C for 12-24 hours, optionally in the presence of a catalytic amount of a Lewis acid such as SnCl₄. Alternatively, the reaction can be conducted under microwave irradiation at 120°C for 20-30 minutes to reduce reaction time. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford this compound.
Route B: One-Pot Three-Component Synthesis
A more efficient approach involves a one-pot procedure similar to that described for related benzylic 1,2,3-triazole-4-carboxamides. This method combines the formation of the azide, cycloaddition, and amidation in a sequential one-pot process:
- In Situ Azide Formation : The 3,4-dimethylphenyl diazonium salt is treated with sodium azide
- Click Reaction : The generated azide undergoes cycloaddition with a suitable alkyne
- Amidation : The resulting triazole intermediate reacts with 2-(aminomethyl)pyridine
The procedure involves stirring a mixture of 3,4-dimethylaniline (1.0 equiv), sodium nitrite (1.2 equiv), and hydrochloric acid at 0-5°C for 30 minutes to generate the diazonium salt. Sodium azide (1.5 equiv) is then added, and the mixture is stirred for an additional 30 minutes. Subsequently, the alkyne component, typically ethyl propiolate (1.2 equiv), copper(II) sulfate pentahydrate (0.05 equiv), and sodium ascorbate (0.1 equiv) are added, and the reaction is stirred at 70°C for 24 hours. At this point, t-BuOK (1.5 equiv) and 2-(aminomethyl)pyridine (1.2 equiv) are added, and the mixture is stirred for an additional 10 hours at room temperature. The reaction mixture is then worked up by adding brine and extracting with ethyl acetate. The organic layer is dried, and the solvent is evaporated. The crude product is purified by column chromatography to afford the desired this compound.
Route C: Direct Synthesis from α-Cyanoacetic Amide and Azide
An alternative approach involves the cyclization of α-cyanoacetic amide with 3,4-dimethylphenyl azide:
- Preparation of N-(pyridin-2-ylmethyl)-2-cyanoacetamide : Cyanoacetic acid is coupled with 2-(aminomethyl)pyridine
- Cyclization Reaction : The resulting cyanoacetamide undergoes cyclization with 3,4-dimethylphenyl azide
Step 1: Synthesis of N-(pyridin-2-ylmethyl)-2-cyanoacetamide
Cyanoacetic acid (1.0 equiv) is combined with 2-(aminomethyl)pyridine (1.0 equiv) in the presence of a coupling agent such as EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) in DMF. The mixture is stirred at room temperature for 12-24 hours. The reaction mixture is then diluted with ethyl acetate and washed sequentially with 1N HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford N-(pyridin-2-ylmethyl)-2-cyanoacetamide.
Step 2: Cyclization with 3,4-Dimethylphenyl Azide
The cyanoacetamide from Step 1 (1.0 equiv) is dissolved in ethanol, and 3,4-dimethylphenyl azide (1.0 equiv) is added, followed by finely ground sodium hydroxide (1.0 equiv). The reaction is heated to 80°C for 1 hour, preferably in a microwave reactor. The cooled reaction mixture is then concentrated in vacuo, and the residue is partitioned between 1M HCl and ethyl acetate. The organic phase is separated, dried, and concentrated to give the crude product, which is purified by trituration from ethyl acetate or by column chromatography to afford this compound.
Optimization Strategies
Catalyst Systems
The choice of copper catalyst significantly impacts the efficiency of the cycloaddition reaction. While copper(II) sulfate pentahydrate in combination with sodium ascorbate is commonly employed, alternative copper sources such as copper(I) iodide or copper(I) chloride may offer advantages in specific contexts. The addition of nitrogen-based ligands, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can enhance the catalytic activity and stabilize the copper(I) species.
Reaction Conditions
Microwave irradiation has been demonstrated to accelerate 1,2,3-triazole formation significantly, reducing reaction times from hours to minutes. Similarly, ultrasonic irradiation can enhance reaction rates and yields for certain substrates. The choice of solvent system also plays a critical role, with tert-butanol:water (1:1) mixtures often providing optimal results for copper-catalyzed cycloadditions.
One-Pot Procedures
The development of one-pot, multi-component procedures eliminates the need to isolate intermediates, thus enhancing both safety and efficiency. For the synthesis of this compound, a sequential one-pot approach combining azide formation, cycloaddition, and amidation represents a promising strategy.
Reaction Yields and Purification Methods
Comparative Yields of Different Synthetic Routes
Table 1 summarizes the yields obtained from the different synthetic approaches described above, based on similar compounds reported in the literature.
| Synthetic Route | Typical Yield (%) | Reaction Time (h) | Advantages | Limitations |
|---|---|---|---|---|
| Route A (Step 1) | 75-85 | 12-24 | High purity | Two-step process |
| Route A (Step 2) | 70-80 | 12-24 | Good functional group tolerance | Extended reaction time |
| Route A (Overall) | 53-68 | 24-48 | Well-established methodology | Time-consuming |
| Route B | 65-75 | 34-36 | One-pot process | Complex reaction mixture |
| Route C (Step 1) | 80-90 | 12-24 | High yield | Two-step process |
| Route C (Step 2) | 55-65 | 1-2 | Short reaction time | Moderate yield |
| Route C (Overall) | 44-59 | 13-26 | Rapid cyclization step | Variable yields |
Purification Techniques
The purification of this compound is typically achieved through column chromatography on silica gel using appropriate solvent systems. Common eluent combinations include:
- Ethyl acetate:hexanes (gradient from 1:4 to 1:1)
- Dichloromethane:methanol (gradient from 98:2 to 95:5)
Alternative purification methods include recrystallization from suitable solvents such as ethanol/diethyl ether or ethyl acetate/hexanes mixtures. In some cases, trituration with diethyl ether or ethyl acetate may provide sufficiently pure material without the need for column chromatography.
Characterization of this compound
Physical Properties
Based on related compounds, this compound is expected to appear as a white to off-white crystalline solid with a molecular weight of 334.38 g/mol. Its melting point would likely fall in the range of 120-140°C.
Spectroscopic Data
Expected spectroscopic data for the target compound would include:
¹H NMR (500 MHz, DMSO-d₆) : δ 9.3-9.5 (t, 1H, NH), 8.8-8.9 (s, 1H, triazole-H), 8.5-8.6 (m, 1H, pyridine-H), 7.7-7.8 (m, 1H, pyridine-H), 7.6-7.7 (m, 1H, aromatic-H), 7.4-7.5 (m, 1H, aromatic-H), 7.2-7.4 (m, 3H, aromatic-H and pyridine-H), 4.5-4.6 (d, 2H, CH₂), 2.3-2.4 (s, 3H, CH₃), 2.2-2.3 (s, 3H, CH₃).
¹³C NMR (125 MHz, DMSO-d₆) : δ 160-161 (amide C=O), 158-159 (pyridine-C), 148-149 (pyridine-C), 145-146 (triazole-C), 138-139 (pyridine-C), 136-137 (aromatic-C), 134-135 (aromatic-C), 132-133 (aromatic-C), 130-131 (aromatic-C), 126-127 (aromatic-C), 122-123 (pyridine-C), 121-122 (pyridine-C and triazole-C), 118-119 (aromatic-C), 44-45 (CH₂), 19-20 (CH₃), 18-19 (CH₃).
IR (KBr, cm⁻¹) : 3300-3350 (N-H stretching), 3050-3100 (aromatic C-H stretching), 2900-2950 (aliphatic C-H stretching), 1650-1700 (amide C=O stretching), 1500-1550 and 1450-1500 (aromatic C=C stretching), 1200-1250 (C-N stretching).
Mass Spectrometry : m/z 334.2 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated reagents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: It may be utilized in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can be contextualized by comparing it to analogous triazole-carboxamide derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Selected Triazole-Carboxamide Derivatives
Key Observations :
Substituent Effects on Bioactivity: The 3,4-dimethylphenyl group in the target compound and MKA027 confers moderate steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller substituents like 2-fluorobenzyl in Rufinamide . Replacement of the pyridin-2-ylmethyl group (target compound) with benzyl (MKA027) or quinolin-2-yl (3l, 3n) alters hydrogen-bonding capacity and π-π stacking interactions, influencing target binding .
Pharmacological Profiles: Rufinamide’s antiepileptic activity is attributed to sodium channel modulation, a mechanism distinct from the Wnt/β-catenin inhibition observed in quinolin-2-yl-linked analogs (3l, 3n) . MKA027’s MIF tautomerase inhibition (IC₅₀ = 12 µM) suggests that the 3,4-dimethylphenyl group synergizes with the benzyl carboxamide for allosteric enzyme modulation .
Synthetic and Analytical Consistency :
- All compounds are synthesized via CuAAC or similar methods, with structural confirmation through NMR (e.g., 1H-NMR δ 7.2–8.5 ppm for aromatic protons) and HRMS (e.g., [M+H]+ m/z calculated within ±2 ppm) .
Metabolic and Stability Considerations :
- The pyridin-2-ylmethyl group in the target compound may improve metabolic stability over benzyl or naphthalen-1-yl substituents due to reduced susceptibility to cytochrome P450 oxidation .
Biological Activity
1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H17N5O
- Molecular Weight : 307.36 g/mol
- CAS Number : 951901-61-4
Biological Activity Overview
Research indicates that derivatives of 1,2,3-triazoles exhibit various biological activities, including anticancer and antimicrobial properties. The specific compound in focus has shown promising results in several studies.
Anticancer Activity
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS can lead to apoptosis and cell cycle arrest in cancer cells.
- Case Studies :
- A study demonstrated that triazole derivatives exhibited significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to the one in focus showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
- Another study highlighted that triazole compounds had better activity than standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : Some derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus, indicating potential as an antimicrobial agent .
- Structure-Activity Relationship (SAR) : The position and number of substituents on the phenyl ring significantly influenced antimicrobial activity, with ortho-substituted derivatives generally exhibiting superior efficacy .
Data Summary Table
| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 1.1 | |
| Anticancer | HCT-116 | 2.6 | |
| Anticancer | HepG2 | 1.4 | |
| Antimicrobial | E. coli | - | |
| Antimicrobial | S. aureus | - |
Synthesis and Structural Analysis
The synthesis of this compound involves a multi-step process that typically includes the formation of the triazole ring via azide-alkyne cycloaddition reactions. Detailed synthetic routes often yield high purity compounds suitable for biological testing.
Crystallography
Crystallographic studies have provided insights into the molecular structure and packing of the compound, revealing interactions that may contribute to its biological activity .
Q & A
Q. Optimization Strategies :
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triazole Formation | CuI, DMF, 70°C | 85 | 98% |
| Amide Coupling | EDCI, HOBt, RT | 72 | 95% |
Basic: Which spectroscopic and analytical techniques are critical for confirming the compound’s structure and purity?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm regioselectivity of the triazole ring (e.g., δ 8.2–8.5 ppm for pyridine protons) and absence of unreacted intermediates .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., [M+H]+ calculated for C₁₈H₁₉N₅O: 344.1612) .
- HPLC : Monitor purity (>95%) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry; SHELX software is widely used for refinement .
Q. Key Data Interpretation :
- Contradictions : Discrepancies in NMR coupling constants may indicate rotational isomerism; variable-temperature NMR can resolve this .
Advanced: How can researchers design experiments to evaluate the compound’s inhibitory effects on macrophage migration inhibitory factor (MIF)?
Methodological Answer:
- Enzyme Assays : Measure tautomerase activity of MIF using L-dopachrome methyl ester as a substrate. IC₅₀ values <10 µM suggest potent inhibition .
- Jump Dilution Assays : Confirm non-competitive inhibition by assessing residual activity after serial dilution of inhibitor-enzyme complexes .
- Microscale Thermophoresis (MST) : Determine binding affinity (Kd) by tracking fluorescence changes of labeled MIF .
Q. Table 2: Example MIF Inhibition Data
| Compound | IC₅₀ (µM) | Kd (nM) | Mechanism |
|---|---|---|---|
| Target Compound | 2.1 ± 0.3 | 45 | Non-competitive |
| MKA027 (Control) | 5.8 ± 1.1 | 120 | Competitive |
Advanced: How can structure-activity relationship (SAR) studies be conducted to optimize substituent effects on biological activity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or heteroaromatic (e.g., quinoline) groups .
- In Silico Docking : Use AutoDock Vina to predict binding poses with MIF’s catalytic pocket (PDB: 1LTT) .
- Pharmacophore Mapping : Identify critical moieties (e.g., triazole carboxamide) for hydrogen bonding with Pro1 and Lys32 residues .
Q. Table 3: SAR Trends for Triazole Derivatives
| Substituent | MIF IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| 3,4-Dimethylphenyl | 2.1 | 0.15 |
| 4-Fluorophenyl | 3.8 | 0.22 |
| Naphthalen-1-yl | 6.5 | 0.08 |
Advanced: What strategies address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use recombinant MIF from consistent sources (e.g., E. coli BL21 with His-tag) to minimize batch variability .
- Orthogonal Validation : Cross-check IC₅₀ values via enzyme assays (tautomerase activity) and cellular models (e.g., MIF-induced NF-κB activation) .
- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers linked to solvent effects (e.g., DMSO >1% inhibits MIF) .
Basic: What computational methods predict the compound’s physicochemical properties and drug-likeness?
Methodological Answer:
- LogP Calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity (predicted LogP = 2.8 ± 0.3) .
- ADMET Prediction : SwissADME evaluates bioavailability (e.g., %HIA = 85) and CYP450 inhibition risks .
- Molecular Dynamics (MD) : Simulate aqueous solubility and membrane permeability with GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
